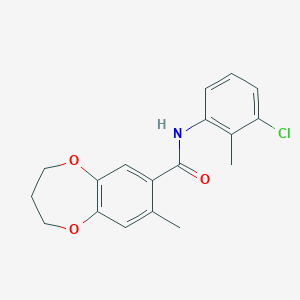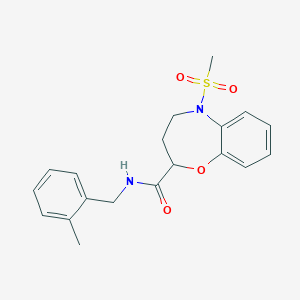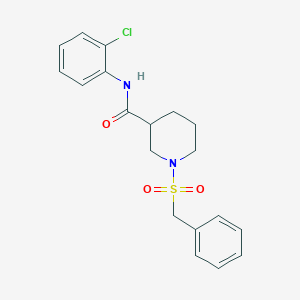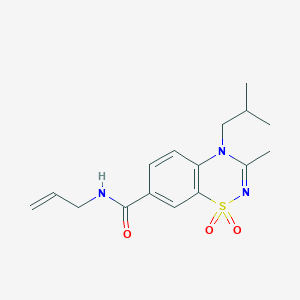![molecular formula C20H23NO3 B11233559 N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]benzamide](/img/structure/B11233559.png)
N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]benzamide is a chemical compound with a complex structure that includes a benzodioxepin ring and a benzamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]benzamide typically involves the reaction of 3,4-dihydro-2H-1,5-benzodioxepin with a suitable benzamide derivative under specific conditions. The reaction conditions often include the use of solvents such as methanol or hexane, and the process may involve recrystallization to purify the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. it is likely that large-scale synthesis would follow similar principles to laboratory-scale methods, with adjustments for efficiency and cost-effectiveness.
化学反応の分析
Types of Reactions
N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to optimize the reaction yield .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form.
科学的研究の応用
N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]benzamide has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial or antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, although specific medical applications are still under research.
Industry: Utilized in the development of new materials or chemical processes.
作用機序
The mechanism of action of N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]benzamide involves its interaction with specific molecular targets and pathways. The exact molecular targets are not well-defined, but the compound may interact with enzymes or receptors involved in various biological processes. Further research is needed to elucidate the precise pathways and mechanisms .
類似化合物との比較
Similar Compounds
N-[1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)-1H-pyrazol-4-yl]-2-pyridinecarboxamide: This compound shares a similar benzodioxepin structure but includes additional functional groups that may alter its chemical properties and applications.
3,4-Dihydro-2H-1,5-benzodioxepin-7-amine: Another compound with a similar core structure, used in different research contexts.
特性
分子式 |
C20H23NO3 |
|---|---|
分子量 |
325.4 g/mol |
IUPAC名 |
N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]benzamide |
InChI |
InChI=1S/C20H23NO3/c1-14(2)19(21-20(22)15-7-4-3-5-8-15)16-9-10-17-18(13-16)24-12-6-11-23-17/h3-5,7-10,13-14,19H,6,11-12H2,1-2H3,(H,21,22) |
InChIキー |
WROMQYHFYLYNKC-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C1=CC2=C(C=C1)OCCCO2)NC(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(4-methoxybenzyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11233476.png)


methanone](/img/structure/B11233500.png)
![Dimethyl 5-{[(1-phenylcyclopentyl)carbonyl]amino}isophthalate](/img/structure/B11233503.png)


![1-(4-bromophenyl)-N-[3-(propanoylamino)phenyl]cyclopentanecarboxamide](/img/structure/B11233514.png)
![N-butyl-6-(4-methoxyphenyl)-3-(3-nitrophenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B11233515.png)
![2-(5,7-dimethyl-2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B11233530.png)
![5,7-dimethyl-1-phenyl-3-(pyridin-3-ylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11233533.png)
![2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-propylacetamide](/img/structure/B11233541.png)
![2-[({[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid](/img/structure/B11233546.png)

